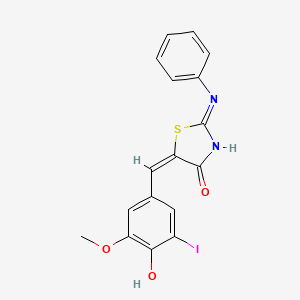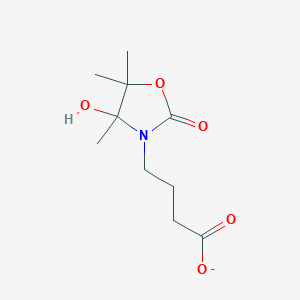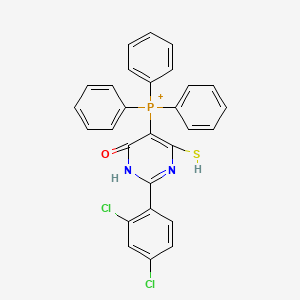![molecular formula C14H9N3O7 B11102627 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B11102627.png)
3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID is a complex organic compound that features both nitro and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID typically involves the nitration of benzoic acid derivatives. One common method includes the reaction of 3-nitrobenzoic acid with 4-nitroaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride, followed by the addition of the amine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution Reagents: Halides and other nucleophiles in the presence of a base.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-NITROBENZOIC ACID
- 4-NITROBENZOIC ACID
- 3-NITROANILINE
- 4-NITROANILINE
Uniqueness
3-NITRO-2-[(4-NITROANILINO)CARBONYL]BENZOIC ACID is unique due to its dual nitro and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biomedical research .
Properties
Molecular Formula |
C14H9N3O7 |
|---|---|
Molecular Weight |
331.24 g/mol |
IUPAC Name |
3-nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-4-6-9(7-5-8)16(21)22)12-10(14(19)20)2-1-3-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20) |
InChI Key |
WCFIMUCZBGRZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11102548.png)
![3-methyl-1-phenyl-N'-[(E)-phenylmethylidene]-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11102551.png)




![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11102578.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea](/img/structure/B11102579.png)
![N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylbenzene-1,4-diamine](/img/structure/B11102582.png)
![3-hydroxy-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11102588.png)
![2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11102592.png)

![2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11102595.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis[2-(naphthalen-1-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11102605.png)
